molecular formula C18H16Cl2N2OS2 B12142838 2-[(2,4-dichlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

2-[(2,4-dichlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12142838
M. Wt: 411.4 g/mol
InChI Key: UCVJEMHIZUXJFW-UHFFFAOYSA-N
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Description

The compound 2-[(2,4-dichlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one belongs to the thieno[2,3-d]pyrimidin-4(3H)-one family, a heterocyclic scaffold renowned for its diverse pharmacological applications, including anticancer, antimicrobial, and enzyme-inhibitory activities . Its structure features a thienopyrimidinone core substituted with a 2,4-dichlorobenzylsulfanyl group at position 2, methyl groups at positions 5 and 6, and a propenyl (allyl) moiety at position 3.

Synthetic routes for analogous thieno[2,3-d]pyrimidin-4(3H)-ones often involve cyclocondensation of 2-aminothiophene derivatives with carbonyl reagents or one-pot protocols using oxazine-dione intermediates . The propenyl group in this compound may facilitate covalent interactions with cysteine residues in enzymes, a strategy employed in kinase inhibitor design .

Properties

Molecular Formula

C18H16Cl2N2OS2

Molecular Weight

411.4 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H16Cl2N2OS2/c1-4-7-22-17(23)15-10(2)11(3)25-16(15)21-18(22)24-9-12-5-6-13(19)8-14(12)20/h4-6,8H,1,7,9H2,2-3H3

InChI Key

UCVJEMHIZUXJFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=C(C=C(C=C3)Cl)Cl)CC=C)C

Origin of Product

United States

Preparation Methods

Cyclization Strategies

The thieno[2,3-d]pyrimidin-4(3H)-one core is typically synthesized via cyclization of substituted thiophene precursors. Key methods include:

  • Gewald Reaction : Utilizes 2-aminothiophene-3-carboxylic acid derivatives condensed with urea or thiourea under acidic conditions (e.g., acetic acid or POCl₃) at 180°C.

  • Dimroth Rearrangement : Enables the formation of fused pyrimidine rings from imidamide intermediates.

Example Protocol (Source):

  • React 2-aminothiophene-3-carboxylic acid (5.65 mmol) with benzoyl chloride in pyridine at 0°C.

  • Stir for 4 hours, then pour into ice water to precipitate the cyclized product.

  • Yield: 72% after recrystallization.

Functionalization Steps

Chlorination and Thiolation

Chlorination at the 2- and 4-positions is achieved using POCl₃ under reflux (110°C, 6–12 hours). Subsequent thiolation introduces the [(2,4-dichlorobenzyl)sulfanyl] group via nucleophilic substitution.

Key Reaction (Source):

  • React thieno[2,3-d]pyrimidin-4-one with POCl₃ (18.9 equivalents) at 0°C, then reflux.

  • Neutralize with ammonia, extract with ethyl acetate, and evaporate to obtain 4-chloro derivatives (40–80% yield).

Alkylation for Prop-2-en-1-yl Substitution

The prop-2-en-1-yl group is introduced via alkylation using allyl bromide or similar reagents in the presence of a base (e.g., K₂CO₃ or Hunig’s base).

Optimized Conditions (Source):

  • React 2,4-dichlorothieno[2,3-d]pyrimidine with allyl bromide in tert-butanol at 60–70°C for 9–10 hours.

  • Yield: 82% after column chromatography.

Final Assembly and Purification

Coupling of Substituents

The [(2,4-dichlorobenzyl)sulfanyl] group is introduced via a two-step process:

  • Thiol Activation : Treat 2,4-dichlorothieno[2,3-d]pyrimidine with NaSH or thiourea.

  • Benzylation : React with 2,4-dichlorobenzyl bromide in DMF using K₂CO₃ as a base.

Data Table 1: Comparative Yields for Thiolation

MethodReagentsTemperatureYieldSource
NaSH in DMF2,4-Dichlorobenzyl Br80°C68%
Thiourea in EtOH2,4-Dichlorobenzyl BrReflux55%

Purification Techniques

  • Solvent Recrystallization : Use ethyl acetate/hexane (1:1) or ethanol/chloroform mixtures.

  • Column Chromatography : Silica gel with hexane:ethyl acetate (3:1) achieves >99% purity.

Optimization and Scalability

Solvent and Catalyst Innovations

  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes (e.g., 85% yield for cyclization).

  • Ionic Liquid Catalysts : Improve thiolation efficiency (e.g., [BMIM]BF₄ increases yield to 78%).

Industrial-Scale Protocols

  • Continuous Flow Reactors : Enhance safety and yield (90% purity at 1 kg scale).

  • Green Chemistry : Replace POCl₃ with PCl₃ in recyclable solvents (e.g., cyclopentyl methyl ether).

Challenges and Solutions

Common Pitfalls

  • Over-Chlorination : Mitigated by controlled POCl₃ addition and temperature monitoring.

  • Byproduct Formation : Addressed via selective crystallization or gradient elution in chromatography.

Stability Considerations

  • Moisture Sensitivity : Store intermediates under nitrogen.

  • Thermal Degradation : Avoid prolonged heating above 150°C .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl group undergoes controlled oxidation to form sulfoxides or sulfones, depending on reaction conditions:

Oxidizing Agent Conditions Product Yield Reference
H<sub>2</sub>O<sub>2</sub> (30%)0–5°C, 2 hrSulfoxide derivative65–72%
KMnO<sub>4</sub> (aq.)RT, 6 hrSulfone derivative82–88%

Key Findings :

  • Sulfoxide formation occurs selectively at low temperatures, while sulfones require stronger oxidants like KMnO<sub>4</sub>.

  • The dichlorobenzyl group remains intact under these conditions, as confirmed by <sup>1</sup>H-NMR analysis .

Reduction Reactions

The prop-2-en-1-yl group and carbonyl functionalities are susceptible to reduction:

Reducing Agent Conditions Product Yield Reference
NaBH<sub>4</sub>EtOH, 50°C, 4 hrSaturated propyl derivative55%
LiAlH<sub>4</sub>THF, reflux, 8 hrAlcohol derivative (C=O → CH<sub>2</sub>OH)68%

Mechanistic Insights :

  • NaBH<sub>4</sub> selectively reduces the allyl group without affecting the sulfanyl linker.

  • LiAlH<sub>4</sub> reduces both carbonyl and unsaturated bonds, leading to polyfunctional products .

Nucleophilic Substitution

The sulfanyl group participates in displacement reactions with nucleophiles:

Nucleophile Conditions Product Yield Reference
NH<sub>3</sub> (g)DMF, 80°C, 12 hrThiol-amine adduct45%
Benzyl chlorideK<sub>2</sub>CO<sub>3</sub>, DMF, RTBenzylsulfanyl derivative78%

Notable Observations :

  • Amine nucleophiles require elevated temperatures due to the steric hindrance from the dichlorobenzyl group.

  • Benzylation proceeds efficiently under mild conditions, preserving the thienopyrimidinone core.

Cycloaddition and Ring-Opening Reactions

The thieno[2,3-d]pyrimidinone core participates in Diels-Alder reactions:

Dienophile Conditions Product Yield Reference
Maleic anhydrideToluene, 110°C, 24 hrFused bicyclic adduct60%
AcetylenedicarboxylateDCM, RT, 48 hrSpirocyclic derivative52%

Structural Impact :

  • These reactions modify the electron density of the core, enhancing π-stacking interactions in biological systems .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range Process Mass Loss Reference
180–220°CSulfanyl group cleavage18%
250–300°CCore ring fragmentation62%

Applications :

  • Thermal stability data guide storage conditions (recommended: < 4°C under inert atmosphere).

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 2-[(2,4-dichlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its unique structure allows it to target specific enzymes and receptors, making it a promising candidate for the treatment of various diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[(2,4-dichlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular signaling pathways, leading to the modulation of cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit varied biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with key analogues:

Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Compound Name Substituents Biological Activity Key Findings Reference
Target Compound 2-(2,4-dichlorobenzylsulfanyl), 3-propenyl, 5,6-dimethyl Under investigation (potential kinase inhibition) Enhanced lipophilicity (LogP ~4.62) due to dichlorobenzyl and propenyl groups
2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (5a) 2-benzylamino, 5,6-dimethyl Cytotoxic (MDA-MB-435 melanoma cells, GP = −31.02%) Amino groups improve solubility but reduce membrane permeability
3-Allyl-5,6-dimethyl-2-[(4-morpholinyl-2-oxoethyl)sulfanyl] analogue 2-(morpholinyl-oxoethylsulfanyl), 3-allyl, 5,6-dimethyl Kinase inhibition (VEGFR-2 targeting) Morpholinyl spacer enhances interaction with linker regions
2-(Cinnamylthio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 2-cinnamylthio, 3-ethyl, 5,6-dimethyl Antifungal activity Extended conjugated systems (e.g., cinnamyl) improve π-π stacking
5,6-Dimethyl-3-[2-(2′-phenylindol-3-yl)-4-oxothiazolidin-3-yl] analogue (8a) 3-thiazolidinone-indole hybrid, 5,6-dimethyl Antioxidant and antimicrobial Indole-thiazolidinone hybrids broaden activity spectrum
2-[(4-Bromobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydrobenzo[b]thieno analogue 2-(4-bromobenzylsulfanyl), 3-ethyl, fused cyclohexane ring Anticancer (prostate adenocarcinoma PC-3 cells) Bulky substituents improve target selectivity

Key Insights

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., 2,4-dichlorobenzyl) enhance lipophilicity and binding to hydrophobic enzyme pockets, as seen in the target compound (LogP ~4.62). Amino groups (e.g., benzylamino in 5a) improve solubility but may reduce cellular uptake, limiting potency against membrane-bound targets. Hybrid scaffolds (e.g., indole-thiazolidinone in 8a) expand activity to non-cancer targets like microbial pathogens.

Synthetic Flexibility: The thieno[2,3-d]pyrimidinone core accommodates diverse substituents via one-pot syntheses, enabling rapid exploration of structure-activity relationships (SAR).

Therapeutic Potential: Derivatives with propenyl/allyl groups (e.g., target compound) show promise in covalent kinase inhibition, mimicking strategies used in FDA-approved drugs like ibrutinib. Halogenated analogues (e.g., 4-bromobenzyl in ) exhibit improved metabolic stability and target engagement.

Biological Activity

The compound 2-[(2,4-dichlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a synthetic organic molecule belonging to the thienopyrimidine family. Its unique structure incorporates a thieno[2,3-d]pyrimidine core with various substituents that contribute to its biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, including antimicrobial, anticancer, and antiviral properties.

  • Molecular Formula : C18H16Cl2N2OS2
  • Molecular Weight : 461.43 g/mol
  • CAS Number : 663214-78-6

Antimicrobial Activity

Research indicates that compounds with similar thienopyrimidine structures exhibit significant antimicrobial properties. The presence of the sulfanyl group in this compound enhances its interaction with microbial targets. A study demonstrated that related thienopyrimidine derivatives showed activity against both Gram-positive and Gram-negative bacteria. The specific mechanism of action often involves disruption of bacterial cell membranes or inhibition of essential enzymes involved in bacterial metabolism .

CompoundActivity TypeTarget OrganismIC50 (μM)
2-Dichlorobenzyl derivativeAntibacterialStaphylococcus aureus12.5
5-Methyl derivativeAntifungalCandida albicans15.0

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Thienopyrimidine derivatives are known to inhibit cell proliferation in several cancer cell lines. For instance, compounds structurally related to the target compound have shown IC50 values in the low micromolar range against colon and breast cancer cell lines . The proposed mechanism includes interference with DNA synthesis and induction of apoptosis.

Cell LineCompoundIC50 (μM)
HCT-116 (Colon)2-Dichlorobenzyl derivative6.2
T47D (Breast)5-Methyl derivative27.3

Antiviral Activity

Emerging research suggests that thienopyrimidine derivatives may also possess antiviral properties. These compounds have been shown to inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells. While specific data on this compound is limited, related compounds have demonstrated effectiveness against various viruses, indicating potential for further exploration .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of thienopyrimidine derivatives against a panel of pathogens. The results indicated that modifications at the benzyl position significantly enhanced antibacterial activity.
  • Cancer Cell Proliferation Inhibition : In vitro studies on breast cancer cell lines demonstrated that thienopyrimidine derivatives led to reduced cell viability and induced apoptosis through caspase activation pathways.

Q & A

Q. What are the standard synthetic protocols for thieno[2,3-d]pyrimidin-4(3H)-one derivatives, and how can they be adapted for this compound?

  • Methodological Answer : The synthesis typically involves reductive amination or oxidation reactions to functionalize the thienopyrimidine core. For example, describes the use of Dess-Martin periodinane (DMP) to oxidize intermediates, achieving a 91% yield for key precursors . For the target compound, a similar approach could be adapted:

Core formation : Start with a thieno[2,3-d]pyrimidin-4(3H)-one scaffold.

Sulfanyl introduction : React with 2,4-dichlorobenzyl thiol under basic conditions.

Q. How are thieno[2,3-d]pyrimidin-4(3H)-one derivatives characterized structurally?

  • Methodological Answer : Use multimodal spectroscopy :
  • IR spectroscopy : Confirm functional groups (e.g., C=S stretch at ~1100 cm⁻¹) .
  • NMR (¹H and ¹³C) : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 1.5–2.5 ppm). validated structures by matching experimental/calculated NMR shifts .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).

Q. What biological activities are associated with structurally similar thienopyrimidine derivatives?

  • Methodological Answer : Thienopyrimidines exhibit dihydrofolate reductase (DHFR) inhibition ( ) and antioxidant/antimicrobial activity ( ) . For example:
  • DHFR inhibition : Derivatives in showed IC₅₀ values in the µM range, suggesting potential as antiproliferative agents .

  • Antimicrobial activity : Substituents like halogenated benzyl groups enhance lipophilicity, improving membrane penetration .

    • Data Table :
Derivative StructureBiological ActivityKey FindingReference
6-Arylaminomethyl thienopyrimidinesDHFR inhibitionIC₅₀ = 2.7 µM
2-Mercapto derivativesAntimicrobialMIC = 8 µg/mL (vs. S. aureus)

Advanced Research Questions

Q. How can synthetic routes be optimized for sterically hindered substituents like 2,4-dichlorobenzyl?

  • Methodological Answer : Address steric challenges via:
  • Temperature modulation : Higher temps (e.g., 60°C) improve reaction kinetics for bulky groups .
  • Catalytic systems : Use Pd/C or CuI to facilitate coupling reactions (noted in for similar thiophene derivatives) .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

Q. How to resolve contradictions in reported biological activities across derivatives?

  • Methodological Answer : Perform structure-activity relationship (SAR) analysis :

Compare substituent effects : shows that 2,4-dichloro substitution increases antimicrobial potency vs. methoxy groups .

Validate assays : Re-test compounds under standardized conditions (e.g., fixed pH, cell lines) to minimize variability.

Computational modeling : Use docking studies (as in ) to predict binding affinities and rationalize discrepancies .

Q. What computational strategies predict the target protein interactions of this compound?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with DHFR (PDB ID: 1U72) .
  • MD simulations : Assess binding stability over 100 ns trajectories ( used similar methods for cyclopenta-thienopyrimidines) .
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetic profiles, guiding prioritization of synthetic targets .

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